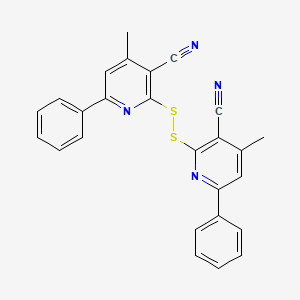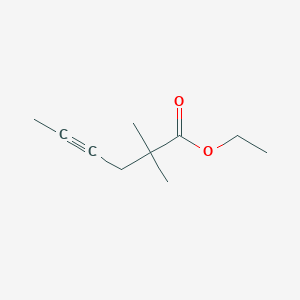
ethyl 2,2-dimethylhex-4-ynoate
描述
ethyl 2,2-dimethylhex-4-ynoate is an organic compound belonging to the ester family It is characterized by its unique structure, which includes an ethyl ester group attached to a 2,2-dimethyl-4-hexynoate backbone
准备方法
Synthetic Routes and Reaction Conditions: ethyl 2,2-dimethylhex-4-ynoate can be synthesized through the esterification of 2,2-dimethyl-4-hexynoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods: In an industrial setting, the production of ethyl 2,2-dimethyl-4-hexynoate may involve continuous flow processes where the reactants are continuously fed into a reactor. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into an alcohol group, resulting in the formation of 2,2-dimethyl-4-hexynol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: 2,2-dimethyl-4-hexynoic acid.
Reduction: 2,2-dimethyl-4-hexynol.
Substitution: Various substituted esters depending on the nucleophile used.
科学研究应用
ethyl 2,2-dimethylhex-4-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ethyl 2,2-dimethyl-4-hexynoate involves its interaction with various molecular targets, depending on the specific reaction or application. In enzymatic reactions, the ester group can be hydrolyzed by esterases, leading to the formation of the corresponding acid and alcohol. The compound’s reactivity is influenced by the presence of the triple bond and the steric effects of the dimethyl groups.
相似化合物的比较
Ethyl acetate: A simple ester with a similar ethyl ester group but lacking the triple bond and dimethyl groups.
Methyl butyrate: Another ester with a different alkyl group and no triple bond.
Ethyl propionate: Similar in structure but with a different carbon chain length.
Uniqueness: ethyl 2,2-dimethylhex-4-ynoate is unique due to the presence of the triple bond and the dimethyl groups, which confer distinct chemical properties and reactivity compared to other esters. These structural features make it a valuable compound in synthetic chemistry and industrial applications.
属性
分子式 |
C10H16O2 |
|---|---|
分子量 |
168.23 g/mol |
IUPAC 名称 |
ethyl 2,2-dimethylhex-4-ynoate |
InChI |
InChI=1S/C10H16O2/c1-5-7-8-10(3,4)9(11)12-6-2/h6,8H2,1-4H3 |
InChI 键 |
TVHKUUUOFPSCLO-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C)(C)CC#CC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details












体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
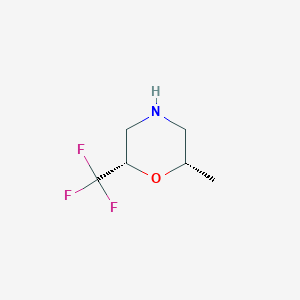
![7-{2-[Chloro(dimethyl)silyl]propoxy}-4-methyl-2H-1-benzopyran-2-one](/img/structure/B8616253.png)
![2-methyl-5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine hydrobromide](/img/structure/B8616258.png)
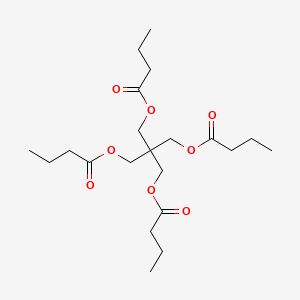
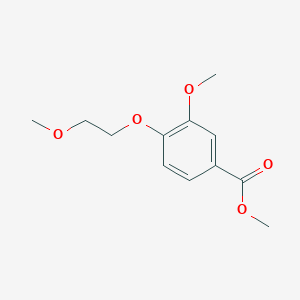
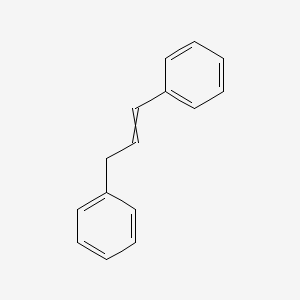
![3-Chloro-6-[4-methoxy-3-(2-methylpropoxy)phenyl]pyridazine](/img/structure/B8616296.png)
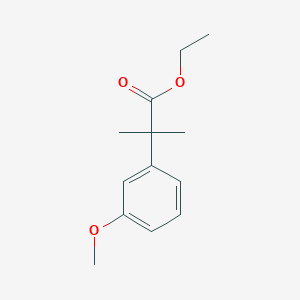
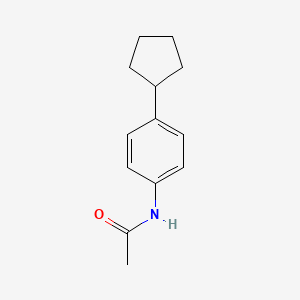
![3-[[4-(Benzenesulfonyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-yl]oxy]propanoic acid](/img/structure/B8616303.png)
![4-[2-(4-Methyl-1-piperazinyl)-4-thiazolyl]benzoic acid hydrobromide](/img/structure/B8616307.png)
![4-(1,4,8-trioxaspiro[4.5]decan-6-yl)butanal](/img/structure/B8616313.png)
![Benzo[1,5-b']dithiophene-4,8-dione, 2-(1-hydroxyethyl)-](/img/structure/B8616332.png)
